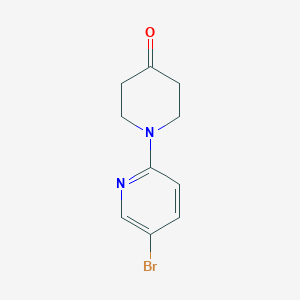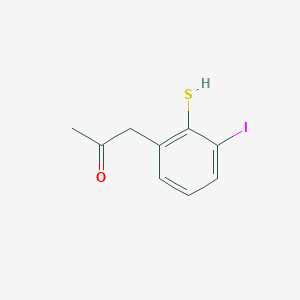
1,7-Bis(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(trifluoromethoxy)naphthalene typically involves the introduction of trifluoromethoxy groups to a naphthalene precursor. One common method is the reaction of naphthalene with trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Applications De Recherche Scientifique
1,7-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,7-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways in chemical and biological systems. The trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules, leading to specific effects. The exact molecular targets and pathways may vary depending on the application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,7-Bis(trifluoromethoxy)naphthalene include other trifluoromethoxy-substituted naphthalenes and aromatic compounds with similar functional groups. Examples include:
- 1,4-Bis(trifluoromethoxy)naphthalene
- 2,6-Bis(trifluoromethoxy)naphthalene
- Trifluoromethoxybenzene derivatives
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethoxy groups on the naphthalene ring, which can result in distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C12H6F6O2 |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
1,7-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-8-5-4-7-2-1-3-10(9(7)6-8)20-12(16,17)18/h1-6H |
Clé InChI |
YXVQXTILPMJSNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)






![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)



![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)

